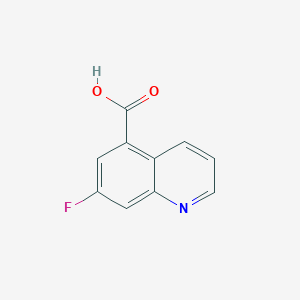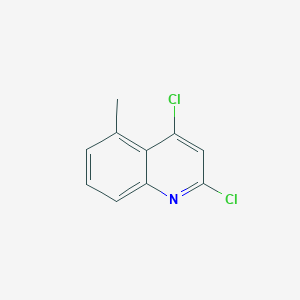![molecular formula C9H9Cl2F3N2O2 B2794606 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2309443-45-4](/img/structure/B2794606.png)
2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride” is a chemical compound with the empirical formula C6H4ClF3N2 . It is a fluorinated building block . The molecular weight of this compound is 196.56 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringNc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is WXNPZQIRDCDLJD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The melting point of “this compound” is 86-90 °C . The density is predicted to be 1.468±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmacological and Biological Activities
Phenolic compounds, like Chlorogenic Acid (CGA), have garnered attention due to their diverse pharmacological and biological effects. CGA, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, among others. It has been shown to regulate lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA, resulting from its interaction with various biological systems, highlight the compound's therapeutic potential and its role as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs (M. Naveed et al., 2018).
Organic Chemistry and Structural Properties
The synthesis and structural properties of organic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been explored to understand the conformation of observed products through high-resolution magnetic resonance spectra and ab initio calculations. These investigations into chloral reactions with amines demonstrate the potential for creating novel organic molecules with specific functions, suggesting a similar area of research for the compound to explore its synthesis and structural properties (R. Issac & J. Tierney, 1996).
Environmental and Industrial Applications
In the context of environmental and industrial applications, organic acids have been reviewed for their use in formation-damage removal and dissolution in the oil and gas industry. Formic, acetic, citric, and lactic acids are noted for their performance in high-temperature applications and their ability to dissolve drilling-mud filter cakes or serve as iron-sequestering agents. This review underscores the importance of organic acids in reducing the environmental impact of industrial operations, indicating potential environmental applications for the discussed compound (Luai Alhamad et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2.ClH/c10-7-4(2-6(14)8(16)17)1-5(3-15-7)9(11,12)13;/h1,3,6H,2,14H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLDZSCMMMCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(C(=O)O)N)Cl)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
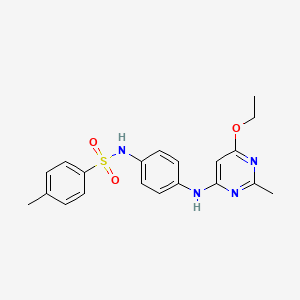
![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)
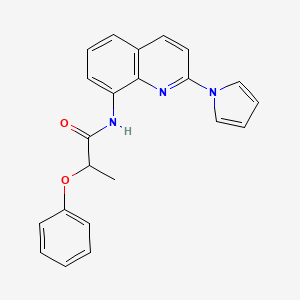
![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)
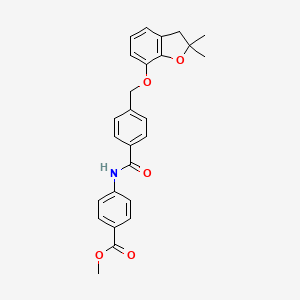
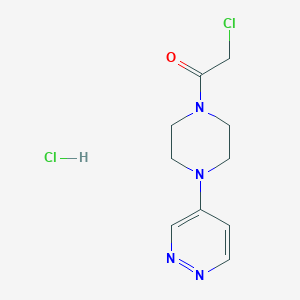
![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)
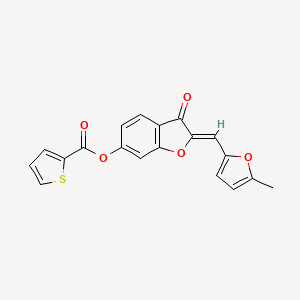
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2794537.png)

![3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2794542.png)

